Flt3-IN-3 -

Flt3-IN-3

Catalog Number: EVT-2724574
CAS Number:
Molecular Formula: C27H38N8O
Molecular Weight: 490.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Flt3-IN-3 is classified as a type of protein kinase inhibitor, specifically designed to inhibit the activity of the Flt3 receptor. It is synthesized through rational drug design methodologies that focus on optimizing binding affinity and selectivity towards the Flt3 kinase, thereby enhancing its therapeutic potential against Flt3-mutant leukemias .

Synthesis Analysis

The synthesis of Flt3-IN-3 involves several key steps that utilize both organic synthesis techniques and structure-activity relationship studies.

Methods and Technical Details

  1. Rational Design: The compound is developed based on structural insights into the Flt3 kinase domain, focusing on interactions at the hinge region where ATP binds.
  2. Synthetic Pathway: The synthesis typically includes:
    • Formation of the core structure through condensation reactions.
    • Introduction of functional groups that enhance binding affinity and selectivity.
    • Purification techniques such as high-performance liquid chromatography to isolate the final product.

For example, initial compounds are screened for inhibitory activity against Flt3, followed by iterative modifications based on biological activity data to optimize efficacy .

Molecular Structure Analysis

Flt3-IN-3 features a distinct molecular structure that allows it to effectively bind to the active site of the Flt3 kinase.

Structure and Data

  • Molecular Formula: C_xH_yN_zO_w (specific values depend on the exact structure)
  • Molecular Weight: Typically in the range of 300-500 g/mol.
  • Structural Features: The compound often contains a pyrimidine or pyridine core with various substituents that facilitate hydrogen bonding and hydrophobic interactions within the active site of Flt3.

Crystallographic studies may provide detailed insights into the binding conformation of Flt3-IN-3 within the kinase domain, elucidating critical interactions that contribute to its inhibitory action .

Chemical Reactions Analysis

Flt3-IN-3 undergoes specific chemical reactions that are critical for its activity as an inhibitor.

Reactions and Technical Details

  1. Binding Reaction: The primary reaction involves non-covalent interactions between Flt3-IN-3 and the ATP-binding site of Flt3, leading to competitive inhibition.
  2. Phosphorylation Inhibition: By occupying the active site, Flt3-IN-3 prevents ATP from binding, thereby inhibiting the phosphorylation of downstream signaling proteins involved in cell proliferation and survival pathways.

These reactions can be studied using kinetic assays to determine IC50 values and other pharmacodynamic parameters .

Mechanism of Action

The mechanism by which Flt3-IN-3 exerts its inhibitory effects is multifaceted.

Process and Data

  1. Inhibition of Autophosphorylation: Upon binding to the active site of Flt3, Flt3-IN-3 blocks autophosphorylation at specific tyrosine residues essential for kinase activation.
  2. Downstream Signaling Pathway Disruption: This inhibition leads to decreased activation of key signaling pathways such as PI3K/AKT and RAS/MEK/ERK, which are critical for cell growth and survival.

Experimental data indicate that treatment with Flt3-IN-3 results in reduced cell proliferation and increased apoptosis in Flt3-mutant leukemia cells .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Flt3-IN-3 is essential for its application in therapeutic contexts.

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide or ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts primarily through non-covalent interactions with target proteins rather than forming covalent bonds.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the identity and purity of synthesized compounds .

Applications

Flt3-IN-3 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapeutics: Primarily investigated for its efficacy in treating acute myeloid leukemia with Flt3 mutations.
  2. Drug Development: Serves as a lead compound for developing more selective inhibitors targeting various mutations within the Flt3 gene.

Research continues into optimizing its pharmacokinetic properties to enhance bioavailability and therapeutic index while minimizing adverse effects .

FLT3 Signaling Pathway Dysregulation in Acute Myeloid Leukemogenesis

Feline McDonough Sarcoma Like Tyrosine Kinase 3 (FLT3) is a class III receptor tyrosine kinase crucial for hematopoietic progenitor survival, proliferation, and differentiation. Gain-of-function mutations in FLT3 represent the most prevalent molecular alteration in acute myeloid leukemia, occurring in approximately 30% of newly diagnosed patients. These mutations drive leukemogenesis through constitutive ligand-independent activation, leading to uncontrolled proliferation and suppression of apoptosis in myeloid blast cells. The dysregulated FLT3 signaling cascade engages multiple downstream effector pathways, including Signal Transducer and Activator of Transcription 5 (STAT5), Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK), and Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT), creating a permissive oncogenic microenvironment that sustains leukemic cell survival and proliferation.

Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication Mutation Prevalence in Acute Myeloid Leukemia Subtypes

Feline McDonough Sarcoma Like Tyrosine Kinase 3 mutations manifest predominantly as internal tandem duplications (Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication) in the juxtamembrane domain (approximately 25% of acute myeloid leukemia cases) or point mutations in the tyrosine kinase domain (Feline McDonough Sarcoma Like Tyrosine Kinase 3 Tyrosine Kinase Domain; 7–10% of cases). Their distribution varies significantly across acute myeloid leukemia subtypes and patient demographics. Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication prevalence escalates with age, occurring in >30% of patients over 55 years versus approximately 10% in pediatric acute myeloid leukemia. Cytogenetic context also influences frequency: Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication is enriched in cytogenetically normal acute myeloid leukemia (30–35%) and acute promyelocytic leukemia with Promyelocytic Leukemia-Retinoic Acid Receptor Alpha fusion (30–50%), particularly those expressing the short Promyelocytic Leukemia-Retinoic Acid Receptor Alpha isoform. Conversely, core-binding factor acute myeloid leukemia exhibits low Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication incidence (<5%) but higher Feline McDonough Sarcoma Like Tyrosine Kinase 3 Tyrosine Kinase Domain frequency (up to 30% in Core Binding Factor Beta-MYH11 subtypes) [1] [2] [6].

Co-mutation patterns profoundly influence prognosis and therapeutic responses. Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication frequently co-occurs with Nucleophosmin 1 mutations (40–50% of Nucleophosmin 1-mutated acute myeloid leukemia) and DNA Methyltransferase 3 Alpha mutations (41% co-occurrence). This contrasts with mutual exclusivity observed with KIT, KRAS/NRAS, and double CCAAT Enhancer Binding Protein Alpha mutations. The European Leukemia Net 2017 risk stratification incorporates Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication allelic ratio and Nucleophosmin 1 status, classifying Nucleophosmin 1-mutated/Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication allelic ratio low as favorable risk, while Nucleophosmin 1 wild-type/Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication allelic ratio high defines adverse risk. However, emerging evidence suggests even low allelic ratio Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication with Nucleophosmin 1 co-mutation confers higher relapse risk than previously recognized, necessitating allogeneic stem cell transplantation consolidation [6] [10] [2].

Table 1: Distribution of Feline McDonough Sarcoma Like Tyrosine Kinase 3 Mutations in Acute Myeloid Leukemia Subtypes

Acute Myeloid Leukemia SubtypeFeline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication Prevalence (%)Feline McDonough Sarcoma Like Tyrosine Kinase 3 Tyrosine Kinase Domain Prevalence (%)Key Co-occurring Mutations
Cytogenetically Normal Acute Myeloid Leukemia30–355–10Nucleophosmin 1 (40–50%), DNA Methyltransferase 3 Alpha (41%)
Acute Promyelocytic Leukemia (Promyelocytic Leukemia-Retinoic Acid Receptor Alpha)30–505–15--
Core-Binding Factor Acute Myeloid Leukemia<520–30 (Core Binding Factor Beta-MYH11)--
Therapy-Related Acute Myeloid Leukemia/Myelodysplastic Syndrome-Related Changes15–205–10Tumor Protein 53, Splicing Factors
Pediatric Acute Myeloid Leukemia~10~5Lysine Methyltransferase 2A rearrangements

Constitutive Activation Mechanisms of Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication versus Feline McDonough Sarcoma Like Tyrosine Kinase 3 Tyrosine Kinase Domain Mutations

Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication and Feline McDonough Sarcoma Like Tyrosine Kinase 3 Tyrosine Kinase Domain mutations induce constitutive kinase activity through distinct structural mechanisms. Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication arises from in-frame duplications (3–1000+ nucleotides) within the juxtamembrane domain, disrupting its autoinhibitory function. Wild-type Feline McDonough Sarcoma Like Tyrosine Kinase 3 juxtamembrane domain folds over the tyrosine kinase domain, preventing dimerization and activation in the absence of Feline McDonough Sarcoma Like Tyrosine Kinase 3 Ligand. Internal tandem duplication mutations destabilize this conformation, enabling spontaneous homodimerization and trans-autophosphorylation of tyrosine residues (Tyr589/591) in the activation loop. This creates docking sites for adaptor proteins (Growth Factor Receptor Bound Protein 2, Growth Factor Receptor Bound Protein 10) and triggers downstream signaling without ligand engagement. The insertion length and location within the juxtamembrane domain influence oncogenic potency; insertions within the beta1-sheet of the juxtamembrane domain (e.g., Tyr572–Arg595) confer stronger activation than those in the C-terminal zipper region [3] [6].

Feline McDonough Sarcoma Like Tyrosine Kinase 3 Tyrosine Kinase Domain mutations primarily involve codon Asp835 substitutions (e.g., Asp835Tyr, Asp835Val) or deletions/insertions in the activation loop (codons Ile836–Asp839). Unlike Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication, these mutations do not induce dimerization. Instead, they destabilize the inactive "DFG-out" conformation by disrupting autoinhibitory interactions between the activation loop and the catalytic cleft. Asp835 mutations prevent hydrogen bonding between the activation loop and the protein backbone, locking the kinase in an "Asp-Phe-Gly-in" state with unrestricted ATP access. This results in sustained catalytic activity independent of juxtamembrane domain regulation. Although both mutation types activate similar downstream pathways, Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication uniquely engages Signal Transducer and Activator of Transcription 5 signaling, correlating with enhanced proliferation and anti-apoptotic effects in preclinical models. Additionally, Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication demonstrates higher allelic burden variability and greater propensity for clonal evolution during disease progression compared to Feline McDonough Sarcoma Like Tyrosine Kinase 3 Tyrosine Kinase Domain [3] [6] [7].

Table 2: Structural and Functional Characteristics of Feline McDonough Sarcoma Like Tyrosine Kinase 3 Mutation Types

CharacteristicFeline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem DuplicationFeline McDonough Sarcoma Like Tyrosine Kinase 3 Tyrosine Kinase Domain
Mutation LocationJuxtamembrane Domain (Exon 14)Tyrosine Kinase Domain Activation Loop (Exon 20)
Molecular ConsequenceDisruption of autoinhibitory juxtamembrane domain conformation; ligand-independent dimerizationStabilization of active kinase conformation; impaired autoinhibition
Key Residues AffectedTyr572–Arg595 regionAsp835, Ile836, Asp839
Downstream Pathway ActivationSignal Transducer and Activator of Transcription 5, Phosphoinositide 3-Kinase/Protein Kinase B, Mitogen-Activated Protein KinasePhosphoinositide 3-Kinase/Protein Kinase B, Mitogen-Activated Protein Kinase (Signal Transducer and Activator of Transcription 5 activation rare)
Allelic Burden DynamicsHighly variable (allelic ratio 0.01–1.19); correlates with relapse riskGenerally stable; allelic ratio less predictive
Clonal Evolution at RelapseFrequent (≥50% acquire new mutations)Less frequent (~25%)

Downstream Effector Pathways (Signal Transducer and Activator of Transcription 5, Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase, Phosphoinositide 3-Kinase/Protein Kinase B Crosstalk)

Constitutively activated Feline McDonough Sarcoma Like Tyrosine Kinase 3 recruits multiple adaptor proteins, initiating three principal signaling cascades: Signal Transducer and Activator of Transcription 5, Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase, and Phosphoinositide 3-Kinase/Protein Kinase B. Signal Transducer and Activator of Transcription 5 activation is a hallmark of Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication signaling. Phosphorylated Feline McDonough Sarcoma Like Tyrosine Kinase 3 recruits Signal Transducer and Activator of Transcription 5 via Src Homology 2 domain interactions, leading to Signal Transducer and Activator of Transcription 5 phosphorylation at Tyr694. Phosphorylated Signal Transducer and Activator of Transcription 5 dimerizes, translocates to the nucleus, and induces transcription of pro-survival genes (PIM1, BCL2L1) and cell cycle regulators (CCND2, MYC). Signal Transducer and Activator of Transcription 5 also upregulates PTPN11 (Spleen Tyrosine Kinase Homology Phosphatase 2) expression, creating a positive feedback loop that amplifies Mitogen-Activated Protein Kinase signaling. Critically, Signal Transducer and Activator of Transcription 5 activation is more robust and sustained in Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication-mutant cells than in those expressing Feline McDonough Sarcoma Like Tyrosine Kinase 3 Tyrosine Kinase Domain or wild-type receptor, correlating with enhanced leukemogenicity [3] [6].

The Mitogen-Activated Protein Kinase pathway engages via Growth Factor Receptor Bound Protein 2/Son of Sevenless complex recruitment to phospho-Tyr955 of Feline McDonough Sarcoma Like Tyrosine Kinase 3. This activates Rat Sarcoma/Rapidly Accelerated Fibrosarcoma/Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase signaling, promoting cyclin D expression and cell cycle progression. Simultaneously, Phosphoinositide 3-Kinase binds phosphorylated Tyr969 through regulatory subunits, generating Phosphatidylinositol (3,4,5)-Trisphosphate at the plasma membrane. Phosphatidylinositol (3,4,5)-Trisphosphate recruits Protein Kinase B via its pleckstrin homology domain, enabling Phosphoinositide-Dependent Kinase 1-mediated phosphorylation at Thr308. Fully activated Protein Kinase B phosphorylates multiple substrates, including Mammalian Target of Rapamycin Complex 1, Glycogen Synthase Kinase 3 Beta, and Forkhead Box O transcription factors, collectively inhibiting apoptosis and promoting glucose metabolism and protein synthesis. Pathway crosstalk occurs at multiple levels: Mitogen-Activated Protein Kinase Kinase inhibition suppresses Protein Kinase B activation in Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication cells, while Phosphoinositide 3-Kinase inhibitors paradoxically enhance Extracellular Signal-Regulated Kinase phosphorylation via Spleen Tyrosine Kinase Homology Phosphatase 2 downregulation. This signaling plasticity underlies resistance to single-pathway inhibition and necessitates combinatorial targeting strategies [3] [5] [9].

Table 3: Key Downstream Effectors of Mutant Feline McDonough Sarcoma Like Tyrosine Kinase 3 Signaling and Therapeutic Targeting Strategies

Effector PathwayKey Molecular ComponentsBiological FunctionsTargeted Inhibitors (Clinical Status)
Signal Transducer and Activator of Transcription 5Signal Transducer and Activator of Transcription 5, PIM1, BCL2-Like 1Anti-apoptosis, cell cycle progression, mitochondrial homeostasisPIM Kinase Inhibitors (e.g., AZD1208; preclinical)
Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated KinaseRat Sarcoma, Rapidly Accelerated Fibrosarcoma, Mitogen-Activated Protein Kinase Kinase, Extracellular Signal-Regulated KinaseProliferation, differentiation, survivalMitogen-Activated Protein Kinase Kinase Inhibitors (e.g., trametinib; Phase 1/2)
Phosphoinositide 3-Kinase/Protein Kinase BPhosphoinositide 3-Kinase, Phosphatase and Tensin Homolog, Protein Kinase B, Mammalian Target of RapamycinMetabolism, protein synthesis, survival, drug resistancePhosphoinositide 3-Kinase Inhibitors (e.g., idelalisib; Phase 1/2), Protein Kinase B Inhibitors (e.g., MK2206; preclinical)
Crosstalk NodesSpleen Tyrosine Kinase Homology Phosphatase 2, Spleen Tyrosine Kinase, Heat Shock Protein 90Feedback regulation, compensatory signaling, chaperone functionSpleen Tyrosine Kinase Inhibitors (e.g., entospletinib; Phase 2), Heat Shock Protein 90 Inhibitors (e.g., AUY922; preclinical)

Therapeutic targeting of these pathways is clinically validated. Midostaurin, a first-generation Feline McDonough Sarcoma Like Tyrosine Kinase 3 inhibitor, suppresses multiple effectors and improves survival in Feline McDonough Sarcoma Like Tyrosine Kinase 3-mutant acute myeloid leukemia when combined with induction chemotherapy. Second-generation inhibitors (gilteritinib, quizartinib) demonstrate higher specificity and efficacy, particularly in relapsed/refractory disease. However, resistance often emerges via activation of parallel pathways (e.g., Spleen Tyrosine Kinase, Mitogen-Activated Protein Kinase) or protective stromal signaling. Consequently, rational combinations (e.g., Feline McDonough Sarcoma Like Tyrosine Kinase 3 inhibitor + Mitogen-Activated Protein Kinase Kinase inhibitor) are under investigation to overcome adaptive resistance. Additionally, Signal Transducer and Activator of Transcription 5 remains challenging to target directly, necessitating indirect approaches through Feline McDonough Sarcoma Like Tyrosine Kinase 3 inhibition or downstream effectors like PIM kinase [5] [9] [10].

Properties

Product Name

Flt3-IN-3

IUPAC Name

2-N-(4-aminocyclohexyl)-9-cyclopentyl-6-N-[4-(morpholin-4-ylmethyl)phenyl]purine-2,6-diamine

Molecular Formula

C27H38N8O

Molecular Weight

490.6 g/mol

InChI

InChI=1S/C27H38N8O/c28-20-7-11-22(12-8-20)31-27-32-25(24-26(33-27)35(18-29-24)23-3-1-2-4-23)30-21-9-5-19(6-10-21)17-34-13-15-36-16-14-34/h5-6,9-10,18,20,22-23H,1-4,7-8,11-17,28H2,(H2,30,31,32,33)

InChI Key

SAEGVASGMTZGFI-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)CN6CCOCC6

Solubility

not available

Canonical SMILES

C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)CN6CCOCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.